![molecular formula C21H15BrN4O2 B5567868 5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)
5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide is a compound of interest due to its structural complexity and potential for various chemical and physical properties. Its synthesis and characterization involve advanced organic synthesis techniques and analytical methods to elucidate its structure and properties.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves the condensation of hydrazides with various aldehydes in the presence of suitable catalysts and conditions. For example, compounds with similar structures have been synthesized through reactions involving bromination, Ullman coupling reactions, and the use of ionic liquids as green solvents to facilitate the reactions at room temperature (Hangarge & Shingare, 2003).
Molecular Structure Analysis
Molecular structure analysis often includes NMR, IR, MS, and X-ray crystallography to determine the arrangement of atoms within the compound. Compounds of similar structure have been characterized to reveal detailed structural information, including the presence of specific functional groups and the overall molecular geometry (Veettil & Haridas, 2009).
Wissenschaftliche Forschungsanwendungen
Synthetic Versatility and Heterocyclic Transformations
Research has demonstrated the conversion of furanones bearing a pyrazolyl group into a variety of heterocyclic systems, highlighting the compound's role as a precursor in the synthesis of biologically and synthetically important heterocycles. For instance, the reaction with benzylamine and hydrazine hydrate has led to the formation of N-benzylamides and acid hydrazides, respectively. These intermediates have been further transformed into pyridazinones, oxadiazoles, and triazoles, showcasing the compound's versatility in heterocyclic synthesis (Hashem et al., 2007).
Antiviral and Antimicrobial Activities
Several studies have evaluated the antiviral and antimicrobial potentials of derivatives of 5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide. Compounds derived from this chemical structure have shown promising activities against viruses such as HAV and HSV-1, as well as various bacterial strains. This suggests potential applications in the development of new antiviral and antibacterial agents (Hashem et al., 2007).
Anticancer and Anti-inflammatory Properties
Novel series of pyrazolopyrimidines derivatives synthesized from related compounds have been assessed for their anticancer and anti-5-lipoxygenase activities. These studies provide insights into the therapeutic potential of these compounds in treating cancer and inflammation, highlighting their significance in medicinal chemistry (Rahmouni et al., 2016).
Material Science Applications
In the field of material science, the synthesis and characterization of metal complexes with these pyrazolone derivatives have been explored. These complexes exhibit interesting structural features and potential applications in catalysis and material synthesis, further extending the utility of 5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide and its derivatives beyond biological activities into material science (Shaikh et al., 2021).
Eigenschaften
IUPAC Name |
5-bromo-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O2/c22-19-12-11-18(28-19)21(27)24-23-13-16-14-26(17-9-5-2-6-10-17)25-20(16)15-7-3-1-4-8-15/h1-14H,(H,24,27)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGXANYCAKQJKR-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.